molecular formula C14H15ClN4O2S B12240886 3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B12240886
M. Wt: 338.8 g/mol
InChI Key: OYQKWKZCNGRZHN-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a methyl group The compound also contains an azetidine ring attached to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the Pyrazine Moiety: The final step involves the coupling of the azetidine ring with a pyrazine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of sulfonamide-containing compounds with biological targets, such as proteins or nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The azetidine and pyrazine moieties may enhance binding affinity and specificity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-(pyrazin-2-yl)azetidin-3-yl)benzenesulfonamide
  • 3-chloro-4-methyl-N-(1-(pyridin-2-yl)azetidin-3-yl)benzenesulfonamide
  • 3-chloro-4-methyl-N-(1-(pyrazin-2-yl)azetidin-3-yl)benzenesulfonamide

Uniqueness

The unique combination of functional groups in 3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide, particularly the presence of both azetidine and pyrazine rings, distinguishes it from similar compounds. This unique structure may confer specific biological activities and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H15ClN4O2S/c1-10-2-3-12(6-13(10)15)22(20,21)18-11-8-19(9-11)14-7-16-4-5-17-14/h2-7,11,18H,8-9H2,1H3

InChI Key

OYQKWKZCNGRZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3)Cl

Origin of Product

United States

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